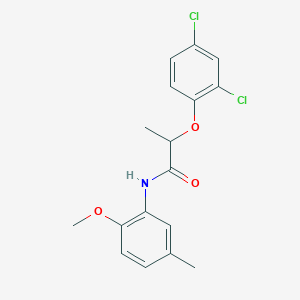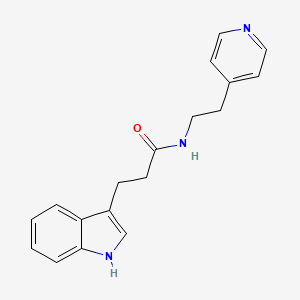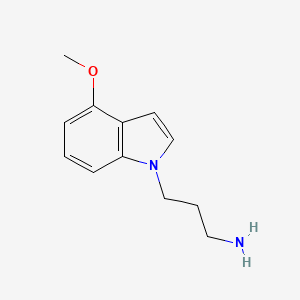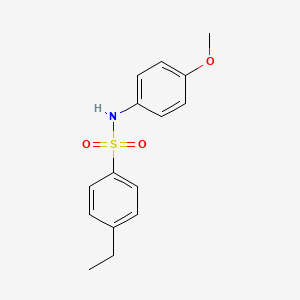![molecular formula C19H19N7O B10979387 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide](/img/structure/B10979387.png)
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide typically involves the cyclization of 3-hydrazinylpyridazines with pyrazole derivatives. One common method involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine with potassium thiocyanate in hydrochloric acid to form the desired compound . The reaction conditions usually include refluxing the mixture with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its hypotensive, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and pyridazine moieties are known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine: A precursor in the synthesis of the target compound.
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Another pyrazolylpyridazine derivative with similar biological activities.
Uniqueness
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide is unique due to its specific combination of pyrazole and pyridazine moieties, which confer a distinct set of biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
C19H19N7O |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H19N7O/c1-13-12-14(2)25(23-13)18-9-8-16-21-22-17(26(16)24-18)10-11-19(27)20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,27) |
Clave InChI |
MZOHJZQGHXWDDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=CC=CC=C4)C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B10979312.png)

![2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10979320.png)


![Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10979336.png)

![N-(2-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10979345.png)

![5-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10979347.png)
![5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide](/img/structure/B10979351.png)
![7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B10979361.png)
